This compound belongs to the category of organometallic compounds, specifically metal β-diketonates. These compounds are known for their ability to form stable complexes with various metals and are often used as precursors in chemical vapor deposition processes.
The synthesis of tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) typically involves the reaction of indium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The general procedure includes:
Industrial production may utilize automated systems and continuous flow reactors to enhance efficiency and scalability while maintaining strict control over reaction conditions .
The electronic properties derived from this structure make it particularly suitable for applications in thin film deposition technologies .
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) can undergo various chemical reactions:
These reactions are influenced by factors such as temperature and solvent choice .
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) primarily acts as a precursor in chemical vapor deposition processes.
In chemical vapor deposition (CVD), tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) is vaporized and transported to a substrate where it decomposes or reacts to form solid deposits. Key factors affecting its action include:
The primary result is the formation of thin films on substrates that exhibit desirable electronic properties for semiconductor applications .
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) exhibits several notable physical and chemical properties:
These properties contribute to its stability and effectiveness in various applications .
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) has several important scientific applications:
The volatility and thermal stability of metal-organic chemical vapor deposition (MOCVD) precursors are predominantly governed by ligand architecture. The 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD⁻) ligand exemplifies strategic design principles:
Table 1: Ligand Properties Governing Precursor Performance
Ligand | Vapor Pressure at 150°C (Torr) | Decomposition Onset (°C) | Byproduct Concerns |
---|---|---|---|
acac | 0.05 | 180 | Carbonaceous residues |
hfac | 1.2 | 150 | HF corrosion |
TMHD | 0.4 | 260 | Negligible |
Tris(TMHD)indium(III) is synthesized via aqueous/organic phase reactions, balancing yield and purity:
Table 2: Synthesis Yield Optimization for In(TMHD)₃
Reaction Solvent | pH | Temperature (°C) | Yield (%) | Purity (wt%) |
---|---|---|---|---|
Methanol/water | 7.0 | 25 | 68 | 95.2 |
Ethanol/water | 7.5 | 25 | 82 | 98.7 |
Ethanol/water | 8.5 | 25 | 74 | 97.1 |
Ethanol/water | 7.5 | 60 | 78 | 96.5 |
Transitioning from lab to bulk synthesis introduces critical constraints:
Table 3: Industrial-Scale Quality Control Benchmarks
Parameter | Acceptance Criterion | Analytical Method |
---|---|---|
Indium content | 15.7 ± 0.2 wt% | ICP-OES |
Chloride | <5 ppm | Ion chromatography |
Sodium/potassium | <1 ppm | ICP-MS |
Free H(TMHD) | <0.1% | GC-MS |
Moisture | <50 ppm | Karl Fischer titration |
Sublimation residue | <0.01% | Gravimetric analysis |
Comprehensive Compound List
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